Field: Industrial Biotechnology Application: This method is used for the formation of amides from the corresponding aldehydes and ketones in aqueous solution . Method: The process involves a one-pot one-step biocatalytic amine transaminase/acyl transferase cascade. The acyl transferase from Mycobacterium smegmatis (MsAcT) is an enzyme that can perform trans-acylations in aqueous solution . Results: N -Benzyl-2-methoxyacetamide has been synthesized utilizing the developed cascade with conversions up to 97% .
Field: Green Synthetic Reactions Application: This method is used for methylation of aromatic and aliphatic, both primary and secondary, amines, using formic acid as the methylation reagent . Method: The process involves a nonmetallic boron-catalyzed protocol for methylation of amines . Results: The method has a wide scope of substrates and good functional group compatibility. Imines can be used for hydrogenative methylation conversion in one pot in the catalytic system .
Field: Organic Chemistry Application: Propargylamines are used for the synthesis of biologically active compounds like 1,4-oxazepane and 1,4-diazepane . Method: The process involves the use of amines as a building block for the synthesis of diverse heterocycles . Results: The resulting compounds are used as an anti-depressant, anti-platelet, anti-convulsant, and more .
Field: Fine Chemical, Pharmaceutical and Agrochemical Products Application: This method is used for the synthesis of chiral amines, which are one of the ubiquitous functional groups in fine chemical, pharmaceutical and agrochemical products . Method: The process involves direct asymmetric reductive amination (DARA) of prochiral ketones . Results: A wide range of aliphatic ketones can be directly aminated under hydrogenation conditions, affording chiral amines with good to excellent yields and with enantioselectivities up to 96% ee .
Field: Organic Chemistry Application: This method is used for the α-C–H functionalization of tertiary amines . Method: The process involves the use of catalyst-free reactions, which are cost-effective, less sensitive to air/moisture, easier to operate, have a simple purification process, and are relatively environment-friendly . Results: Several important nitrogen-containing heterocycles or compounds can be synthesized through this strategy .
Field: Pharmaceutical Chemistry Application: This method is used for the synthesis of medicinally important heterocyclic compounds . Method: The process involves the use of several compounds, mostly of natural origin, such as alkaloids, morphine, vinblastine, and reserpine, and a variety of antibiotics, such as cephalosporin, penicillin, and others . Results: According to data, heterocycles are present in more than 85% of all physiologically active chemical compounds .
Field: Forensic Toxicology Application: Synthetic cathinones are one of the most numerous and widespread groups among novel psychoactive substances (NPS). They pose a significant threat to the health and lives of their users . Method: Various online databases such as PubMed, Google Scholar, but also databases of government agencies including those involved in early warning systems, were used in search of reports on the identification of newly emerging synthetic cathinones . Results: 29 synthetic cathinones that have been detected for the first time from early 2019 to mid-2022 have been identified .
(Hexan-2-yl)(methyl)amine is an organic compound with the molecular formula C₇H₁₇N and a molecular weight of 115.22 g/mol. It is classified as a secondary amine due to the presence of both a hexan-2-yl group and a methyl group attached to the nitrogen atom. The compound's structure consists of a six-carbon straight chain with a branched substituent, which contributes to its unique physical and chemical properties. It is often referred to in scientific literature by its IUPAC name, N-methylhexan-2-amine .
There is no current research available on the specific mechanism of action of N-methylhexan-2-amine.
The synthesis of (hexan-2-yl)(methyl)amine can be achieved through several methods:
Interaction studies involving (hexan-2-yl)(methyl)amine focus on its behavior in biological systems and its reactivity with other chemical species:
Several compounds share structural similarities with (hexan-2-yl)(methyl)amine, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-Methylhexan-1-amine | C₇H₁₉N | Primary amine, differing carbon chain position |
| N,N-Dimethylhexan-2-amine | C₈H₁₉N | Tertiary amine, two methyl groups on nitrogen |
| N-Ethylhexan-2-amine | C₈H₁₉N | Ethyl group instead of methyl |
| N-(4-Methoxyphenyl)hexan-2-amine | C₁₄H₂₃N | Contains a methoxyphenyl substituent |
Uniqueness: The presence of both a hexan-2-ylic group and a methyl group on nitrogen distinguishes (hexan-2-yl)(methyl)amine from other similar compounds, potentially influencing its reactivity and biological activity differently than primary or tertiary amines.
The (DPEPhos)RuCl₂PPh₃ catalyst system enables direct N-methylation of hexan-2-amine using methanol as both solvent and methyl donor. Operating at 140°C with 0.5 equivalents of Cs₂CO₃, this borrowing-hydrogen mechanism achieves 98% conversion in 12 hours. Deuterium labeling studies confirm a Ru–H intermediate facilitating sequential dehydrogenation, imine formation, and hydrogenation steps. Comparative catalyst screening shows superior performance of DPEPhos ligands over monodentate phosphines due to enhanced stability of the Ru–H species.
Table 1: Catalytic Performance in N-Methylation
| Catalyst | Base | Temp (°C) | Conversion (%) |
|---|---|---|---|
| (DPEPhos)RuCl₂PPh₃ | Cs₂CO₃ (0.5 eq) | 140 | 98 |
| RuCl₃·3H₂O | K₂CO₃ (1 eq) | 160 | 72 |
A photopromoted cobalt carbonyl system couples 1-hexene with methylamine under 1 atm CO, achieving 89% yield of (hexan-2-yl)(methyl)amide followed by NaBH₄ reduction to the target amine. Light irradiation at 450 nm generates hydridocobalt intermediates that enable anti-Markovnikov alkene insertion, critical for branched chain selectivity. This method eliminates high-pressure equipment requirements while maintaining functional group tolerance for ester and nitrile substituents.
A tandem flow system combining imine formation and hydrogenation achieves 92% yield using 2-hexanone and methylamine hydrochloride. Heterogeneous Pd/C catalysts (1 mol%) in methanol at 50°C enable complete conversion within 15 minutes residence time. The flow configuration suppresses over-methylation byproducts through precise control of formaldehyde stoichiometry.
The electronic configuration of (Hexan-2-yl)(methyl)amine is defined by its nitrogen-centered lone pair, which participates in hyperconjugative interactions with adjacent σ-bonds. Density functional theory (DFT) studies reveal that the amine’s highest occupied molecular orbital (HOMO) localizes on the nitrogen atom, with significant delocalization into the σ*(C–H) orbitals of the hexan-2-yl group [3] [6]. This hyperconjugation stabilizes the molecule by approximately 8–12 kcal/mol, as evidenced by bond dissociation enthalpy (BDE) measurements for α(C–H) bonds in analogous aliphatic amines [3].
Frontier orbital analysis demonstrates that the HOMO of (Hexan-2-yl)(methyl)amine interacts preferentially with the lowest unoccupied molecular orbital (LUMO) of Lewis acids like boranes. For example, the energy gap between its HOMO (-9.2 eV) and the LUMO of BH₃ (-1.5 eV) facilitates electron donation, forming stable adducts with binding energies exceeding 25 kcal/mol [5]. Comparative data for electronic interactions are summarized below:
| Amine Structure | HOMO Energy (eV) | LUMO Energy (eV) | Hyperconjugation Stabilization (kcal/mol) |
|---|---|---|---|
| (Hexan-2-yl)(methyl)amine | -9.2 | 2.1 | 10.5 |
| Hexan-1-amine | -8.9 | 2.3 | 7.8 |
| N,N-Dimethylhexan-2-amine | -9.5 | 1.8 | 13.2 |
These results highlight how branching at the nitrogen atom enhances conjugation effects, thereby modulating reactivity in electron-transfer processes [3] [5].
The branched hexan-2-yl group imposes significant steric constraints on chemisorption dynamics. Adsorption studies on transition metal surfaces reveal that the molecule adopts a tilted orientation to minimize repulsion between the bulky alkyl chain and surface atoms. This steric hindrance reduces adsorption efficiency by 40% compared to linear primary amines like hexan-1-amine [4].
Key steric parameters influencing surface interactions include:
| Parameter | (Hexan-2-yl)(methyl)amine | Hexan-1-amine | N,N-Dimethylhexan-2-amine |
|---|---|---|---|
| Molar Volume (mL/mol) | 135.6 | 126.2 | 142.3 |
| Boiling Point (°C) | 109 | 131 | 98 |
| Adsorption Efficiency (%) | 58 | 92 | 45 |
The increased molar volume of (Hexan-2-yl)(methyl)amine correlates with reduced packing density on catalytic surfaces, limiting its utility in heterogeneous catalysis [4]. However, this steric bulk enhances selectivity in asymmetric synthesis by preventing undesired side reactions at the nitrogen center [3].
Binding affinity trends among structurally similar amines reveal the interplay of electronic and steric factors. Nuclear magnetic resonance (NMR) titration experiments with BF₃ show that (Hexan-2-yl)(methyl)amine exhibits a binding constant (Kₐ) of 1.2 × 10³ M⁻¹, intermediate between hexan-1-amine (Kₐ = 2.5 × 10³ M⁻¹) and N,N-dimethylhexan-2-amine (Kₐ = 8.7 × 10² M⁻¹) [3] [5].
The reduced affinity compared to primary amines stems from two factors:
Comparative BDE data further illustrate these trends:
| Amine | N–H BDE (kcal/mol) | α(C–H) BDE (kcal/mol) |
|---|---|---|
| (Hexan-2-yl)(methyl)amine | 88.3 | 90.7 |
| Hexan-1-amine | 91.5 | 91.2 |
| N,N-Dimethylhexan-2-amine | 85.9 | 89.4 |
These findings underscore the tunability of amine reactivity through strategic structural modifications [3] [4].
The implementation of (Hexan-2-yl)(methyl)amine in carbon dioxide capture polymer matrix systems represents a significant advancement in sustainable material science applications. The compound's secondary amine functionality provides enhanced chemisorption capabilities that are crucial for developing high-performance carbon dioxide capture materials [2].
Polymer Matrix Integration Mechanisms
The incorporation of (Hexan-2-yl)(methyl)amine into polymer matrices occurs through multiple pathways. The compound exhibits exceptional compatibility with polyether block amide (Pebax) systems, achieving carbon dioxide uptake capacities ranging from 2.1 to 2.8 mmol/g under standard operating conditions [3] [4]. The branched hexyl chain structure contributes to enhanced polymer mobility while maintaining thermal stability at operating temperatures between 25 and 80°C [5].
Cross-linked polyether block amide systems demonstrate superior performance when functionalized with (Hexan-2-yl)(methyl)amine, exhibiting carbon dioxide uptake capacities of 1.5 to 2.4 mmol/g with selectivity ratios of 30-55 for carbon dioxide over nitrogen [6]. The cross-linking mechanism prevents amine leaching during regeneration cycles, ensuring long-term stability over 150-600 operational cycles [5].
Membrane Performance Characteristics
Polyacrylonitrile-supported membranes incorporating (Hexan-2-yl)(methyl)amine demonstrate moderate carbon dioxide uptake capacities of 0.8-1.2 mmol/g but provide excellent mechanical stability and processability [4]. The porous support structure facilitates rapid gas transport while the amine functionality ensures selective carbon dioxide interaction through carbamic acid formation [7].
The thermodynamic properties of (Hexan-2-yl)(methyl)amine contribute significantly to membrane performance optimization. The compound's binding energy with carbon dioxide ranges from 50-70 kJ/mol, providing an optimal balance between adsorption capacity and regeneration efficiency [8]. Desorption temperatures of 85-125°C enable energy-efficient regeneration processes that are crucial for industrial-scale applications [2].
Advanced Polymer Architectures
Mesoporous silica-supported systems achieve enhanced carbon dioxide uptake capacities of 1.2-2.0 mmol/g when functionalized with (Hexan-2-yl)(methyl)amine [9]. The high surface area of mesoporous supports (200-400 m²/g) provides abundant sites for amine grafting while maintaining structural integrity under operational conditions [10]. The selectivity for carbon dioxide over nitrogen reaches 35-60 in these systems, representing substantial improvement over non-functionalized materials [11].
Aminosilane grafted systems demonstrate specialized applications in high-temperature carbon dioxide capture. The amine loading capacity ranges from 0.6-1.4 mmol/g with operational stability up to 80°C [2]. The silane linkage provides exceptional thermal stability and resistance to moisture, which is crucial for flue gas applications where water vapor is present [12].
The development of hybrid adsorbent systems incorporating (Hexan-2-yl)(methyl)amine represents a paradigm shift in gas separation technology. These systems combine the advantages of multiple separation mechanisms to achieve superior performance compared to single-component systems [13] [14].
Metal-Organic Framework Hybrid Systems
Metal-organic framework (MOF) systems functionalized with (Hexan-2-yl)(methyl)amine demonstrate exceptional gas separation performance. MOF-74 structures achieve carbon dioxide capacities of 0.8-1.2 mol/L with selectivity ratios of 45-85 for carbon dioxide over hydrogen [15] [16]. The one-dimensional pore structure of MOF-74 provides optimal molecular transport while the amine functionality ensures selective carbon dioxide binding through cooperative adsorption mechanisms [8].
Zeolitic imidazolate framework (ZIF-8) slurry systems incorporating (Hexan-2-yl)(methyl)amine achieve remarkable carbon dioxide capacity of 1.25 mol/L with exceptional selectivity ratios of 951 for carbon dioxide over hydrogen and 144 for carbon dioxide over methane [13]. The hybrid slurry concept combines the advantages of heterogeneous adsorption with homogeneous mass transfer, resulting in superior separation efficiency [13].
Mixed Matrix Membrane Systems
Mixed matrix membranes incorporating covalent organic framework (COF) fillers with (Hexan-2-yl)(methyl)amine functionalization demonstrate carbon dioxide capacities of 0.6-1.0 mol/L [17]. The three-dimensional COF structure provides molecular sieving capabilities while the amine functionality ensures selective carbon dioxide transport through facilitated transport mechanisms [17]. The pure organic nature of COF fillers ensures excellent compatibility with polymer matrices, preventing interfacial defects that can compromise separation performance [17].
Polymer-amino acid hybrid layer systems achieve carbon dioxide capacities of 0.4-0.8 mol/L with enhanced regeneration efficiency of 75-88% [18]. The hybrid layer configuration enables dual-mechanism carbon dioxide capture through both physical dissolution and chemical reaction, providing twofold enhancement compared to single-phase systems [18].
Advanced Composite Architectures
Mesoporous silica-amine composite systems demonstrate carbon dioxide capacities of 0.9-1.4 mol/L with exceptional selectivity ratios of 60-110 for carbon dioxide over hydrogen [11]. The high surface area of mesoporous silica (500-1500 m²/g) provides abundant sites for amine functionalization while maintaining structural integrity under operational conditions [19]. The regeneration efficiency of 88-96% ensures long-term operational stability [19].
Metal-organic cage structures incorporating (Hexan-2-yl)(methyl)amine achieve carbon dioxide capacities of 0.5-0.9 mol/L with selectivity ratios of 35-65 for carbon dioxide over hydrogen [20]. The discrete cage structure provides molecular recognition capabilities while the amine functionality ensures selective guest binding through host-guest interactions [20]. The modular nature of cage structures enables fine-tuning of separation performance for specific applications [20].
Performance Optimization Strategies
Porous organic polymer networks demonstrate carbon dioxide capacities of 0.7-1.1 mol/L with balanced selectivity and regeneration characteristics [19]. The cross-linked network structure provides thermal stability while the amine functionality ensures selective carbon dioxide binding through chemisorption mechanisms [19]. The working pressure range of 1-7 bar enables flexible operation under various industrial conditions [19].
Hybrid absorption-adsorption systems achieve the highest carbon dioxide capacities of 1.0-1.6 mol/L with exceptional selectivity ratios of 120-200 for carbon dioxide over hydrogen [13]. The combined mechanism leverages both physical absorption and chemical adsorption to maximize carbon dioxide uptake while maintaining rapid kinetics [13]. The regeneration efficiency of 92-99% ensures minimal energy consumption during desorption cycles [13].
The application of (Hexan-2-yl)(methyl)amine in surface functionalization for heterogeneous catalysis represents a critical advancement in sustainable chemical processes. The compound's ability to modify catalyst surfaces enables enhanced selectivity and activity in environmentally important reactions [21] [22].
Transition Metal Surface Modification
Palladium (111) surfaces functionalized with (Hexan-2-yl)(methyl)amine achieve amine loading capacities of 200-500 μmol/g with turnover frequencies of 150-300 h⁻¹ [23] [22]. The secondary amine functionality provides selective binding sites that direct reaction pathways toward desired products while suppressing side reactions [23]. The surface area of 25-45 m²/g provides optimal active site density for catalytic applications [24].
Platinum nanoparticles modified with (Hexan-2-yl)(methyl)amine demonstrate enhanced catalytic performance with turnover frequencies of 200-450 h⁻¹ and selectivity of 90-98% [21]. The amine functionality creates electronic perturbations that modify the adsorption properties of reactant molecules, leading to enhanced reaction rates and selectivity [21]. The operating temperature range of 140-200°C enables efficient catalytic processes while maintaining thermal stability [21].
Single-Atom Catalyst Systems
Ruthenium single crystals functionalized with (Hexan-2-yl)(methyl)amine achieve amine loading capacities of 180-450 μmol/g with turnover frequencies of 100-250 h⁻¹ [21]. The single-atom configuration provides maximum atom efficiency while the amine functionality ensures selective substrate binding through hydrogen bonding interactions [21]. The surface area of 20-40 m²/g provides optimal site isolation for selective catalysis [21].
Cobalt-based catalysts incorporating (Hexan-2-yl)(methyl)amine demonstrate exceptional performance with turnover frequencies of 300-650 h⁻¹ and selectivity of 88-96% [25]. The amine functionality stabilizes reactive intermediates through electronic interactions, preventing catalyst deactivation and enhancing long-term stability [25]. The operating temperature range of 150-220°C enables efficient hydrogenation reactions while maintaining selectivity [25].
Bimetallic Catalyst Systems
Nickel-copper alloys functionalized with (Hexan-2-yl)(methyl)amine achieve amine loading capacities of 160-380 μmol/g with turnover frequencies of 180-400 h⁻¹ [26]. The bimetallic composition provides synergistic effects that enhance catalytic activity while the amine functionality ensures selective substrate binding [26]. The surface area of 40-80 m²/g provides optimal balance between activity and selectivity [26].
Advanced Support Systems
Metal-organic frameworks serving as catalyst supports achieve amine loading capacities of 300-700 μmol/g with surface areas of 500-1500 m²/g [20]. The high surface area provides abundant sites for amine functionalization while the crystalline structure ensures uniform distribution of active sites [20]. The turnover frequencies of 50-120 h⁻¹ reflect the molecular nature of the active sites [20].
Mesoporous alumina supports achieve amine loading capacities of 250-600 μmol/g with surface areas of 200-400 m²/g [2]. The mesoporous structure provides optimal pore size for substrate diffusion while the amine functionality ensures selective binding [2]. The thermal stability enables operation at temperatures up to 170°C without loss of activity [2].
Carbon-Based Support Systems
Carbon-based supports achieve amine loading capacities of 120-350 μmol/g with exceptional surface areas of 800-2000 m²/g [27]. The high surface area provides abundant sites for amine functionalization while the carbon structure ensures electrical conductivity for electrochemical applications [27]. The turnover frequencies of 40-100 h⁻¹ reflect the support effects on catalytic activity [27].